molecular formula C21H22BrNO3 B214371 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214371
M. Wt: 416.3 g/mol
InChI Key: BILRLVKKOLRRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indole derivatives. It has gained much attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves the inhibition of enzymes by binding to their active sites. It has been found to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. It has also been found to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments include its potent inhibitory activity against enzymes and its ability to exhibit anti-inflammatory and antioxidant properties. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the study of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one. These include:
1. Further studies on its inhibitory activity against other enzymes.
2. Investigation of its potential applications in the treatment of neurodegenerative diseases.
3. Studies on its mechanism of action and its interaction with other compounds.
4. Development of more cost-effective synthesis methods.
5. Investigation of its potential applications in the field of drug discovery.
In conclusion, 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential applications in scientific research. Its potent inhibitory activity against enzymes and its ability to exhibit anti-inflammatory and antioxidant properties make it a promising tool for studying enzyme inhibition and for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in drug discovery.

Synthesis Methods

The synthesis of 5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one with 2-oxo-2-(2,4,5-trimethylphenyl)ethylamine. The reaction is carried out under controlled conditions and yields the desired product.

Scientific Research Applications

5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes and has been used as a tool for studying enzyme inhibition.

properties

Product Name

5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H22BrNO3

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]indol-2-one

InChI

InChI=1S/C21H22BrNO3/c1-5-23-18-7-6-15(22)10-17(18)21(26,20(23)25)11-19(24)16-9-13(3)12(2)8-14(16)4/h6-10,26H,5,11H2,1-4H3

InChI Key

BILRLVKKOLRRPP-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC(=C(C=C3C)C)C)O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C(=C3)C)C)C)O

Origin of Product

United States

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